(2R)-2-Amino-2-(4-methylphenyl)ethan-1-OL
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Overview
Description
(2R)-2-Amino-2-(4-methylphenyl)ethan-1-OL: is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain The compound is chiral, with the (2R) configuration indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize (2R)-2-Amino-2-(4-methylphenyl)ethan-1-OL involves the reductive amination of 4-methylbenzaldehyde with ammonia or an amine, followed by reduction. The reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Aminohydroxylation: Another method involves the aminohydroxylation of styrene derivatives. This reaction uses osmium tetroxide (OsO4) and a chiral ligand to introduce the amino and hydroxyl groups in a stereoselective manner.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and reagents are often recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-Amino-2-(4-methylphenyl)ethan-1-OL can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used. Lithium aluminum hydride (LiAlH4) is a common reducing agent for such transformations.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are typically used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry:
Synthesis of Chiral Ligands: (2R)-2-Amino-2-(4-methylphenyl)ethan-1-OL is used as a precursor for the synthesis of chiral ligands, which are essential in asymmetric catalysis.
Building Block: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of drugs, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Biochemical Research: It is used in studies involving enzyme-substrate interactions and as a model compound for understanding amino alcohol behavior in biological systems.
Industry:
Polymer Production: this compound is used in the production of polymers and resins, where its functional groups contribute to the polymerization process.
Catalysis: The compound is employed as a catalyst or catalyst precursor in various industrial chemical reactions.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(4-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in additional hydrogen bonding or nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s chiral nature also plays a role in its specificity and efficacy in binding to molecular targets.
Comparison with Similar Compounds
(2S)-2-Amino-2-(4-methylphenyl)ethan-1-OL: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2-Amino-2-phenylethan-1-OL: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.
2-Amino-2-(4-chlorophenyl)ethan-1-OL: Contains a chlorine atom instead of a methyl group, which can significantly alter its reactivity and applications.
Uniqueness: (2R)-2-Amino-2-(4-methylphenyl)ethan-1-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. These features make it a versatile compound in synthetic chemistry and a valuable tool in pharmaceutical research. Its structural similarity to neurotransmitters also makes it a promising candidate for drug development targeting neurological pathways.
Properties
IUPAC Name |
(2R)-2-amino-2-(4-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEURNIHEPFUIJ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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